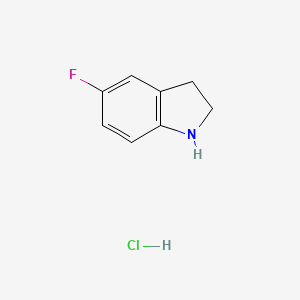

5-Fluoroindoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGKJFDBXHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoroindoline Hydrochloride: A Technical Guide for Advanced Drug Discovery

Foreword: Navigating the Isomeric Landscape of Fluorinated Indolines

In the precise world of medicinal chemistry, structural nuance is paramount. This guide is dedicated to 5-Fluoroindoline hydrochloride , a critical building block in modern drug design. It is imperative to distinguish this molecule from its isomer, 5-fluoroisoindoline hydrochloride. While both are valuable scaffolds, their distinct atomic arrangements lead to different spatial orientations and, consequently, unique pharmacological profiles. This document will focus exclusively on the indoline isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is the salt form of the parent compound, 5-Fluoroindoline. The hydrochloride salt is typically a more stable, crystalline solid with enhanced aqueous solubility compared to the free base, which is often a liquid or low-melting solid. This makes the hydrochloride form more amenable to handling, formulation, and purification.[1] The core properties are dictated by the 5-Fluoroindoline structure.

Data Summary Table: 5-Fluoroindoline and its Precursors

| Property | 5-Fluoroindoline | 5-Fluoroindole (Precursor) | This compound |

| Chemical Structure | (Image of 5-Fluoroindoline structure) | (Image of 5-Fluoroindole structure) | (Image of 5-Fluoroindoline HCl structure) |

| CAS Number | 2343-22-8 | 399-52-0[2] | Not explicitly assigned (see PubChem CID) |

| PubChem CID | 329765736 | 67861[2] | 72207219[3] |

| Molecular Formula | C₈H₈FN | C₈H₆FN[2] | C₈H₉ClFN[3] |

| Molecular Weight | 137.15 g/mol | 135.14 g/mol [2] | 173.61 g/mol [3] |

| Appearance | Liquid | Off-white to pale beige powder[4] | Expected to be a crystalline solid |

| Melting Point | Not available | 45-48 °C[4] | Not available |

| Density | 1.171 g/mL at 25 °C | Not available | Not available |

| Refractive Index | n/D 1.556 | Not available | Not available |

| Storage Temperature | 2-8°C | 0-8°C[5] | Inert atmosphere, room temperature |

Synthesis and Manufacturing Insights

The journey to this compound is a multi-step process that begins with the synthesis of its aromatic precursor, 5-fluoroindole. Understanding this pathway is crucial for process optimization and ensuring the purity of the final active pharmaceutical ingredient (API) intermediate.

From 5-Fluoroindole to 5-Fluoroindoline: The Reduction Step

The conversion of the indole ring to an indoline is a classic reduction reaction. While various methods exist, a common and effective approach involves the use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), in the presence of an acid.[6] This method is particularly useful for reducing the pyrrole ring of the indole nucleus without affecting other functional groups.[6]

Experimental Protocol: Reduction of 5-Fluoroindole

-

Inert Atmosphere: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 5-fluoroindole in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) to the stirred solution.

-

Acid Catalyst: Following the borane addition, carefully add trifluoroacetic acid dropwise while maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water or methanol.

-

Work-up: Perform an aqueous work-up to remove boron salts and trifluoroacetic acid. This typically involves extraction with an organic solvent like ethyl acetate and washing with a mild base (e.g., sodium bicarbonate solution) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoroindoline can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The conversion of the basic 5-fluoroindoline to its hydrochloride salt is a straightforward acid-base reaction.[1] This process enhances the compound's stability and handling characteristics.

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve the purified 5-fluoroindoline in a suitable dry organic solvent, such as diethyl ether or dioxane.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) to the stirred solution at a controlled temperature, often 0-4°C.[7]

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 5-fluoroindole to this compound.

The Role of Fluorine in Medicinal Chemistry: A Strategic Advantage

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[8][9][10] The 5-fluoro substituent on the indoline scaffold imparts several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[9] Placing a fluorine atom at the 5-position can block potential sites of oxidative metabolism on the benzene ring, thereby increasing the drug's half-life and bioavailability.[9][11]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can increase the potency of the drug.[8][12]

-

Modulation of Physicochemical Properties: The fluorine atom can influence the lipophilicity and pKa of the molecule.[10][11] This allows for fine-tuning of properties like membrane permeability and solubility, which are critical for oral absorption and distribution to the target tissues, including the central nervous system.[8]

-

Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.[11]

Applications in Drug Discovery

5-Fluoroindoline and its parent indole are key intermediates in the synthesis of a wide range of therapeutic agents.[5][13] The fluorinated indole scaffold is found in drugs targeting:

-

Oncology: As building blocks for kinase inhibitors.[13]

-

Neurological Disorders: In the development of antidepressants and antipsychotics.[5]

-

Infectious Diseases: As precursors for antiviral and antifungal agents.[14]

-

Metabolic Diseases: In the synthesis of SGLT2 inhibitors for diabetes management.

Spectroscopic Characterization

While a dedicated spectrum for this compound is not widely published, its spectroscopic features can be reliably inferred from its precursors and related structures.

-

¹H NMR: The proton NMR of 5-fluoroindoline would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The protons on the five-membered ring would appear as aliphatic signals. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected, and the N-H proton signal would be observable.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. 5-Fluoroindole, for instance, shows a characteristic signal around -100.22 ppm (in CDCl₃).[15] The chemical shift in 5-fluoroindoline would be in a similar region, providing a clean window for analysis in complex biological systems.[4][16]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling 5-fluoroindoline and its derivatives.

-

Hazard Identification: 5-Fluoroindoline is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the vapor or mist. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For 5-fluoroindoline, storage at 2-8°C is recommended. The hydrochloride salt should be stored under an inert atmosphere.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. A thorough understanding of its synthesis, from the parent 5-fluoroindole, and its core chemical properties is essential for its effective application in the development of next-generation therapeutics. This guide provides a foundational framework for researchers to leverage the unique advantages of this fluorinated scaffold in their drug discovery programs.

References

- 1. youtube.com [youtube.com]

- 2. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H9ClFN | CID 72207219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chemxyne.com [chemxyne.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. inhancetechnologies.com [inhancetechnologies.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 16. diva-portal.org [diva-portal.org]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Fluoroisoindoline hydrochloride, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and methods for analytical characterization. Emphasis is placed on the strategic importance of the 5-fluoro-substituted isoindoline scaffold in modern drug discovery, contextualizing its application with insights into metabolic stability and target engagement. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Introduction and Chemical Identity

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2] Fluorine's unique stereoelectronic attributes can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[2] 5-Fluoroisoindoline hydrochloride is a prime example of a building block that capitalizes on these advantages. It provides a rigid, bicyclic core that is frequently utilized in the design of novel therapeutics targeting a range of diseases.[3][4]

A crucial point of clarification is the distinction between "indoline" and "isoindoline." These isomers differ in the fusion of the benzene and pyrrolidine rings. While both are valuable scaffolds, this guide focuses specifically on the isoindoline structure, for which the hydrochloride salt is well-characterized and commercially available.

The definitive Chemical Abstracts Service (CAS) number for 5-Fluoroisoindoline hydrochloride is 685565-15-5 .[5][6][7][]

Table 1: Chemical Identifiers

| Identifier | 5-Fluoroisoindoline Hydrochloride |

|---|---|

| CAS Number | 685565-15-5[6][] |

| Molecular Formula | C₈H₉ClFN[5] |

| Molecular Weight | 173.62 g/mol [5][6] |

| IUPAC Name | 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride[5] |

| Synonyms | 5-Fluoro isoindoline HCl, 1H-Isoindole, 5-fluoro-2,3-dihydro-, hydrochloride (1:1)[5][6] |

| InChI Key | NVFMCKBKBMZDOK-UHFFFAOYSA-N[7] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)F.Cl[5] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its suitability for specific synthetic transformations and its behavior in biological systems. 5-Fluoroisoindoline hydrochloride is typically an off-white to gray solid, and its properties are summarized below.[6] The hydrochloride salt form generally confers greater aqueous solubility and stability compared to the free base, which is advantageous for both chemical reactions and formulation development.[9]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Off-white to gray solid | [6] |

| Boiling Point | 235.3 °C at 760 mmHg | [5] |

| Flash Point | 96.1 °C | [5] |

| Solubility | Data not widely published; hydrochloride salts are generally soluble in water and polar organic solvents like methanol and DMSO. |

| Storage Temperature | Room temperature, under inert atmosphere |[6] |

Synthesis and Mechanism

The synthesis of 5-fluoroisoindoline typically involves the construction of the fluorinated aromatic ring followed by the formation and reduction of the heterocyclic portion. A common and industrially relevant approach is the Leimgruber-Batcho indole synthesis, which can be adapted for isoindoline synthesis starting from a suitable 2-nitrotoluene derivative.[10] An alternative conceptual pathway involves the reductive amination and cyclization of a fluorinated phthalaldehyde or a related precursor.

Below is a representative, multi-step synthetic protocol that illustrates a plausible route to the target compound. The causality behind this pathway lies in leveraging commercially available starting materials and employing robust, high-yielding chemical transformations.

Experimental Protocol: Synthesis of 5-Fluoroisoindoline Hydrochloride

Step 1: Reductive Cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile This step creates the core indole ring system, which can then be reduced. The nitro group is essential as it activates the aromatic ring and serves as a precursor to the amine needed for cyclization.

-

To a solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous ethanol, add 10% Palladium on carbon (Pd/C, ~0.1 eq by weight) under a nitrogen atmosphere.[11]

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) for three cycles.[11]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight. The reaction progress can be monitored by TLC or ¹⁹F NMR.[11]

-

Upon completion, carefully purge the reaction vessel with nitrogen. The catalyst is pyrophoric and must be handled with care.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 5-fluoroindole.[11]

Step 2: Reduction of 5-Fluoroindole to 5-Fluoroindoline (Free Base) The indole is a stable aromatic system; its reduction to the corresponding indoline (dihydroindole) requires a strong reducing agent.

-

Dissolve the crude 5-fluoroindole (1.0 eq) in glacial acetic acid.

-

Carefully add sodium cyanoborohydride (NaBH₃CN, ~3.0 eq) portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by basification with a saturated sodium bicarbonate solution until pH > 8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-fluoroindoline.

Step 3: Formation of the Hydrochloride Salt Salt formation is a straightforward acid-base reaction, providing a stable, crystalline solid that is easier to handle and purify.

-

Dissolve the crude 5-fluoroindoline in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Fluoroisoindoline hydrochloride as a solid.

Caption: Conceptual workflow for the synthesis of 5-Fluoroisoindoline HCl.

Analytical Characterization

Confirming the identity and purity of 5-Fluoroisoindoline hydrochloride is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose. Documentation including NMR, HPLC, and LC-MS data is often available from commercial suppliers.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule.[14] Key signals would include aromatic protons (split by both H-H and H-F coupling) and two distinct aliphatic signals for the non-equivalent methylene (-CH₂-) protons of the isoindoline ring. ¹³C NMR and ¹⁹F NMR provide further structural confirmation.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent ion (free base), confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the secondary amine salt and C-F bond vibrations.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any starting materials or byproducts.

Table 3: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (broad s, 2H, -NH₂⁺-), 7.2-7.6 (m, 3H, Ar-H), 4.4-4.6 (m, 4H, Ar-CH₂-N) |

| ¹⁹F NMR (CDCl₃) | δ -100 to -120 ppm (relative to CFCl₃) is typical for an aryl fluoride. |

| MS (ESI+) | m/z = 138.07 [M+H]⁺ (for the free base C₈H₈FN) |

Applications in Research and Drug Discovery

The 5-fluoroisoindoline scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for a wide range of therapeutic agents.[3] The fluorine atom at the 5-position is particularly strategic; it can block a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[1]

Key Therapeutic Areas:

-

Oncology: The isoindoline core is found in molecules designed as inhibitors of various kinases and other signaling proteins implicated in cancer. It is also a component of certain molecular glues and degraders, such as analogs of thalidomide.[15]

-

Central Nervous System (CNS) Disorders: The scaffold is used in the synthesis of ligands for serotonin and dopamine receptors, making it relevant for developing antidepressants and antipsychotics.[3]

-

Antiviral Agents: Fluorinated indoles and related heterocycles have shown significant promise as antiviral compounds, including inhibitors of HIV.[16] The fluorine atom can enhance binding interactions within the target enzyme's active site.

The value of 5-Fluoroisoindoline hydrochloride lies in its ability to serve as a rigid anchor to which various functional groups can be appended, allowing chemists to systematically explore the chemical space around a biological target.

Caption: Role of the 5-fluoroisoindoline scaffold in drug discovery pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 5-Fluoroisoindoline hydrochloride. The compound is classified with GHS07 (Exclamation Point) pictogram, indicating it can be a skin and eye irritant.[5][6]

Hazard and Precautionary Statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][17]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

-

Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[6]

Conclusion

5-Fluoroisoindoline hydrochloride (CAS: 685565-15-5) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its fluorinated bicyclic structure offers a unique combination of rigidity and favorable physicochemical properties that medicinal chemists can exploit to design next-generation therapeutics. Understanding its synthesis, analytical profile, and strategic applications is key to unlocking its full potential. Adherence to strict safety and handling protocols is mandatory for its use in any research setting.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. americanelements.com [americanelements.com]

- 6. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 7. 685565-15-5 | 5-Fluoroisoindoline hydrochloride - AiFChem [aifchem.com]

- 9. Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 12. 5-fluoro isoindoline hydrochloride(685565-15-5) 19FNMR [chemicalbook.com]

- 13. 685565-15-5|5-Fluoroisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 14. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 5-Fluoroisoindoline hydrochloride, a fluorinated building block with significant potential in medicinal chemistry.

A critical point of clarification is the distinction between indoline and isoindoline isomers. While structurally similar, they possess distinct chemical properties and reactivity. This guide will focus on 5-Fluoroisoindoline hydrochloride (CAS 685565-15-5) , the more extensively documented and commercially available isomer, while acknowledging its structural isomer, 5-fluoroindoline, to prevent ambiguity in research applications.

PART 1: Core Physicochemical and Structural Characterization

5-Fluoroisoindoline hydrochloride is a white to off-white powder.[2] Its fundamental role as a synthetic intermediate in the development of novel therapeutics underscores the importance of a thorough understanding of its physicochemical properties.

Molecular and Spectroscopic Data

A precise understanding of the molecular weight and formula is fundamental for all stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClFN | [2][3][4] |

| Molecular Weight | 173.62 g/mol | [3][4] |

| CAS Number | 685565-15-5 | [3][4][5] |

| IUPAC Name | 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | [4] |

Expected NMR Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methylene protons of the isoindoline ring would likely appear as singlets or multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR would display characteristic shifts for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The methylene carbons would resonate in the upfield region of the spectrum.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

Isomeric Differentiation: Indoline vs. Isoindoline

The distinction between the 5-fluoroindoline and 5-fluoroisoindoline scaffolds is crucial for unambiguous structure-activity relationship (SAR) studies. The diagram below illustrates the structural difference between these two isomers.

References

- 1. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 [amp.chemicalbook.com]

- 2. Cas 685565-15-5,5-fluoro isoindoline hydrochloride | lookchem [lookchem.com]

- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoroindoline Hydrochloride

Introduction: The Significance of Fluorinated Indolines in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom, as seen in 5-Fluoroindoline, can significantly enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds with carbon, can improve metabolic stability, binding affinity to target proteins, and lipophilicity, thereby modulating a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of 5-Fluoroindoline hydrochloride, a key intermediate in the synthesis of various therapeutic agents.

Strategic Approach to Structure Elucidation: A Multi-Technique Workflow

The confirmation of a chemical structure is not a linear process but rather a synergistic interplay of various analytical techniques. Each method provides a unique piece of the puzzle, and together they build a self-validating system for structural confirmation. Our approach to elucidating the structure of this compound will be rooted in a logical progression from foundational analysis to definitive three-dimensional confirmation.

Figure 1: A representative workflow for the synthesis and structural elucidation of this compound.

Part 1: Synthesis and Preliminary Characterization

A robust understanding of the synthetic route is paramount, as it provides insights into potential impurities that may need to be identified and characterized. A common and effective method for the preparation of 5-Fluoroindoline is through the reduction of a suitable precursor, such as 5-fluoroindole or 5-fluoro-2-oxindole.

Illustrative Synthesis Protocol: Reduction of 5-Fluoroindole

A plausible and frequently employed method for the synthesis of indolines is the reduction of the corresponding indole.

Step 1: Reduction of 5-Fluoroindole A solution of 5-fluoroindole in an appropriate solvent, such as acetic acid, is treated with a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 2: Work-up and Purification The reaction mixture is then worked up to remove the excess reducing agent and byproducts. This typically involves quenching the reaction, followed by extraction and purification of the crude product by column chromatography to yield pure 5-fluoroindoline.

Step 3: Formation of the Hydrochloride Salt The purified 5-fluoroindoline free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting precipitate of this compound is then collected by filtration, washed, and dried.

Potential Impurities to Consider:

-

Unreacted 5-fluoroindole: Incomplete reduction can lead to the presence of the starting material.

-

Over-reduced products: Depending on the reaction conditions, further reduction of the benzene ring is a possibility, though less likely under controlled conditions.

-

Solvent adducts: Residual solvents from the reaction or purification steps may be present.

Part 2: Spectroscopic Elucidation

With a purified sample of this compound in hand, we can proceed with a suite of spectroscopic techniques to piece together its molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is the first port of call for determining the molecular weight of a compound. For this compound, we would expect to see the molecular ion of the free base, 5-fluoroindoline, under typical electron ionization (EI) conditions, or the protonated molecule [M+H]⁺ in electrospray ionization (ESI) or chemical ionization (CI) modes.

Expected Molecular Ion Peaks:

-

5-Fluoroindoline (Free Base): C₈H₈FN, Molecular Weight: 137.15 g/mol

-

This compound (Protonated): [C₈H₈FN + H]⁺, m/z = 138.07

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Key fragmentations for 5-fluoroindoline would likely involve the loss of small, stable molecules or radicals.

| m/z Value (Proposed) | Proposed Fragment | Plausible Neutral Loss |

| 137 | [C₈H₈FN]⁺ | Molecular ion of the free base |

| 138 | [C₈H₉FN]⁺ | Protonated molecular ion |

| 110 | [C₇H₅F]⁺ | Loss of HCN from the pyrrolidine ring |

| 109 | [C₇H₆N]⁺ | Loss of HF from the benzene ring |

Note: The presence of the chlorine atom from HCl will not be observed in the molecular ion peak under most soft ionization techniques as the salt dissociates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm, Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz, Predicted) | Rationale |

| H-N (Amine) | Broad singlet, downfield | s (br) | - | Proton attached to nitrogen, exchangeable, likely broadened. |

| H-4 | ~6.8-7.0 | dd | J(H-4, H-6) ≈ 2.5 Hz, J(H-4, F) ≈ 9-10 Hz | Aromatic proton ortho to the fluorine, showing coupling to both H-6 (meta) and the fluorine atom. |

| H-6 | ~6.6-6.8 | ddd | J(H-6, H-7) ≈ 8.5 Hz, J(H-6, F) ≈ 4-5 Hz, J(H-6, H-4) ≈ 2.5 Hz | Aromatic proton meta to the fluorine and ortho to H-7, showing coupling to H-7, H-4, and the fluorine atom. |

| H-7 | ~6.5-6.7 | t | J(H-7, H-6) ≈ 8.5 Hz, J(H-7, F) ≈ 8.5 Hz | Aromatic proton para to the fluorine, showing coupling to H-6 and the fluorine atom. |

| H-2 | ~3.5-3.7 | t | J(H-2, H-3) ≈ 8.5 Hz | Methylene protons adjacent to the nitrogen atom, deshielded. |

| H-3 | ~3.0-3.2 | t | J(H-3, H-2) ≈ 8.5 Hz | Methylene protons adjacent to the aromatic ring. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will have a significant effect on the chemical shifts of the carbon atoms in the benzene ring, and these C-F coupling constants are highly diagnostic.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm, Predicted) | C-F Coupling (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz, Predicted) | Rationale |

| C-5 | ~156-160 | ¹JCF ≈ 235-245 | Carbon directly attached to fluorine, significantly deshielded and showing a large one-bond C-F coupling. |

| C-3a | ~145-150 | ³JCF ≈ 7-9 | Quaternary carbon at the ring junction, influenced by the nitrogen and the aromatic system. |

| C-7a | ~130-135 | ³JCF ≈ 5-7 | Quaternary carbon at the other ring junction. |

| C-4 | ~113-117 | ²JCF ≈ 23-27 | Carbon ortho to the fluorine, showing a two-bond C-F coupling. |

| C-6 | ~112-116 | ²JCF ≈ 20-24 | Carbon ortho to the fluorine, showing a two-bond C-F coupling. |

| C-7 | ~110-114 | ⁴JCF ≈ 1-3 | Carbon para to the fluorine, showing a small four-bond C-F coupling. |

| C-2 | ~45-50 | - | Methylene carbon adjacent to the nitrogen. |

| C-3 | ~30-35 | - | Methylene carbon adjacent to the aromatic ring. |

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. The chemical shift of the fluorine signal is highly dependent on its electronic environment. For 5-Fluoroindoline, the ¹⁹F chemical shift is expected to be in the typical range for an aryl fluoride. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons.

Expected ¹⁹F NMR Data:

-

Chemical Shift (δ, ppm): -115 to -125 (relative to CFCl₃)

-

Multiplicity: Triplet of doublets (td) or a more complex multiplet due to coupling with H-4, H-6, and H-7.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments made from the 1D spectra.

-

COSY: A ¹H-¹H COSY spectrum will show correlations between coupled protons, confirming the connectivity within the aromatic ring and the ethylamino portion of the indoline structure.

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Figure 2: Key structural correlations in this compound to be confirmed by 2D NMR.

Part 3: Definitive Structural Confirmation with X-ray Crystallography

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.[1][2]

Protocol for Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. For a hydrochloride salt like this compound, a variety of crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a sealed container with a larger volume of a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Once suitable crystals are obtained, they can be analyzed by X-ray diffraction to yield a detailed three-dimensional model of the molecule, confirming the connectivity, stereochemistry, and solid-state packing.[2]

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By beginning with an understanding of the synthetic route and potential impurities, and then progressing through mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments, a high degree of confidence in the proposed structure can be achieved. The final, unequivocal proof is then provided by single-crystal X-ray crystallography. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a critical requirement for any compound intended for use in research and drug development.

References

Synthesis of 5-Fluoroindoline hydrochloride from 4-fluoroaniline

An In-depth Technical Guide to the Synthesis of 5-Fluoroindoline Hydrochloride from 4-Fluoroaniline

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The outlined synthetic pathway commences with the readily available starting material, 4-fluoroaniline. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development, offering not just a procedural methodology but also the underlying chemical principles and strategic considerations behind each step.

The introduction of a fluorine atom into pharmacologically active molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] 5-Fluoroindoline, in particular, serves as a crucial intermediate for a range of therapeutic agents, including those targeting serotonin receptors and various enzymes.[2] The following guide details a robust and logical three-step synthesis designed for efficiency and scalability.

Overall Synthetic Workflow

The transformation of 4-fluoroaniline to this compound is achieved through a sequence of N-alkylation, intramolecular cyclization, and salt formation. Each stage is designed to produce the desired intermediate with high purity, setting the foundation for the subsequent successful reaction.

Caption: Overall workflow for the synthesis of 5-Fluoroindoline HCl.

Part 1: N-Alkylation of 4-Fluoroaniline

The initial step involves the selective mono-alkylation of the primary amine of 4-fluoroaniline. The choice of alkylating agent is critical for this stage.

Causality & Reagent Selection: We utilize 1-bromo-2-chloroethane as the alkylating agent. This heterodihalogenated alkane offers a distinct reactivity advantage. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, allowing for a selective nucleophilic attack by the aniline nitrogen at the brominated carbon. The more stable chloro- group remains intact on the intermediate, poised to act as the leaving group in the subsequent cyclization step. A mild base, such as sodium carbonate, is employed to neutralize the HBr generated in situ, preventing the formation of the unreactive aniline salt.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)-4-fluoroaniline

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1.0 eq.), sodium carbonate (2.0 eq.), and acetonitrile as the solvent.

-

Reagent Addition: While stirring the suspension, add 1-bromo-2-chloroethane (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification via column chromatography (silica gel, hexane:ethyl acetate gradient) affords pure N-(2-chloroethyl)-4-fluoroaniline.

| Parameter | Value |

| Starting Material | 4-Fluoroaniline[3] |

| Reagents | 1-Bromo-2-chloroethane, Na₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Duration | 12-18 hours |

| Expected Yield | 65-75% |

Part 2: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step, where the indoline scaffold is constructed. The reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation).

Mechanistic Insight: The N-(2-chloroethyl)-4-fluoroaniline intermediate is treated with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, making it a highly effective leaving group and generating a primary carbocation or, more likely, a potent electrophilic complex. The electron-rich aromatic ring then acts as a nucleophile. The fluorine atom at the para-position is a deactivating group but directs electrophilic substitution to the ortho positions. The amino-group substituent is a strong ortho-, para-director, and its ortho-position is activated for the intramolecular attack, leading to the formation of the five-membered ring characteristic of the indoline core. This type of cyclization is a well-established method for forming heterocyclic systems from haloalkylamine precursors.[4]

Caption: Simplified mechanism of the Friedel-Crafts cyclization step.

Experimental Protocol: Synthesis of 5-Fluoroindoline

-

Reaction Setup: In a flask fitted with a reflux condenser and under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

-

Reagent Addition: Add N-(2-chloroethyl)-4-fluoroaniline (1.0 eq.) portion-wise to the AlCl₃ at room temperature. An exothermic reaction may be observed.

-

Reaction: After the initial reaction subsides, heat the mixture to 130-140°C for 4-6 hours. The reaction mixture will become a thick, dark slurry.

-

Work-up: Cool the reaction vessel in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by concentrated HCl. This will decompose the aluminum complex.

-

Extraction & Neutralization: Make the aqueous solution strongly basic (pH > 10) by the slow addition of aqueous NaOH. This deprotonates the indoline nitrogen, yielding the free base. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 5-fluoroindoline can be purified by vacuum distillation or column chromatography to yield a liquid.

| Parameter | Value |

| Starting Material | N-(2-Chloroethyl)-4-fluoroaniline |

| Reagent | Aluminum Chloride (AlCl₃) |

| Solvent | None (neat reaction) |

| Temperature | 130-140°C |

| Duration | 4-6 hours |

| Expected Yield | 50-60% |

Part 3: Formation of the Hydrochloride Salt

For ease of handling, purification, and to improve stability and solubility in aqueous media for potential biological assays, the 5-fluoroindoline free base is converted to its hydrochloride salt.

Rationale: This is a straightforward acid-base reaction. The lone pair of electrons on the indoline nitrogen acts as a base, accepting a proton from hydrochloric acid. The resulting salt is typically a stable, crystalline solid that is less susceptible to aerial oxidation than the free base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified 5-fluoroindoline (1.0 eq.) in anhydrous diethyl ether.

-

Precipitation: While stirring, bubble anhydrous HCl gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.

-

Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue addition until no further precipitation is observed.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base, and dry under vacuum.

| Parameter | Value |

| Starting Material | 5-Fluoroindoline |

| Reagent | Anhydrous Hydrochloric Acid (HCl) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0°C to Room Temperature |

| Expected Yield | >95% (quantitative) |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure, showing the characteristic peaks for the aromatic and aliphatic protons and carbons of the indoline ring.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion (of the free base).

-

Melting Point: To assess the purity of the crystalline salt.

The physical properties of 5-fluoroindoline (the free base) are reported as a liquid with a density of approximately 1.171 g/mL.

References

- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Fluoroindoline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoroindoline hydrochloride, a key intermediate in pharmaceutical research and development. Understanding the spectral characteristics of this molecule is paramount for identity confirmation, purity assessment, and structural elucidation during the synthetic process. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques in their daily work.

Introduction to this compound and its Spectroscopic Importance

This compound is a substituted indoline derivative. The indoline scaffold is a common motif in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. The hydrochloride salt form is often preferred to enhance solubility and stability.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of these spectra.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its key proton and carbon environments, is crucial for interpreting its spectroscopic data. The protonation of the indoline nitrogen to form the hydrochloride salt significantly influences the electronic environment of the neighboring atoms.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is typically used due to the salt's polarity.[1] The chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protonation of the nitrogen atom in this compound leads to a significant downfield shift of the protons on the adjacent carbons (C2 and C3) and the N-H proton itself, compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (CH₂) | ~3.6 - 3.8 | t | ~8-9 |

| H-3 (CH₂) | ~3.2 - 3.4 | t | ~8-9 |

| H-4 | ~7.2 - 7.4 | dd | J(H-F) ≈ 9-10, J(H-H) ≈ 2-3 |

| H-6 | ~7.0 - 7.2 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6, J(H-H) ≈ 2-3 |

| H-7 | ~7.3 - 7.5 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 |

| N-H | >10 (broad) | s | - |

Interpretation:

-

Aliphatic Protons: The two methylene groups at C2 and C3 appear as triplets due to coupling with each other. The protons at C2, being adjacent to the protonated nitrogen, are expected to be deshielded and appear at a lower field compared to the C3 protons.

-

Aromatic Protons: The aromatic region will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. H-4 will appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-5. H-6 will be a doublet of doublet of doublets, coupling with H-7, H-4, and the fluorine. H-7 will be a doublet of doublets due to coupling with H-6 and the fluorine.

-

N-H Proton: The proton on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad singlet at a very low field, often above 10 ppm. Its broadness is due to rapid exchange with any residual water in the solvent and quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing fluorine atom and the protonated nitrogen will influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling (J) in Hz |

| C-2 | ~50 - 55 | - |

| C-3 | ~30 - 35 | - |

| C-3a | ~130 - 135 | d, J ≈ 5-10 |

| C-4 | ~115 - 120 | d, J ≈ 20-25 |

| C-5 | ~155 - 160 | d, J ≈ 235-245 |

| C-6 | ~115 - 120 | d, J ≈ 20-25 |

| C-7 | ~125 - 130 | d, J ≈ 5-10 |

| C-7a | ~145 - 150 | d, J ≈ 2-5 |

Interpretation:

-

Aliphatic Carbons: The C-2 and C-3 carbons appear in the aliphatic region. C-2 is expected to be further downfield than C-3 due to its proximity to the electron-withdrawing protonated nitrogen.

-

Aromatic Carbons: The carbon directly attached to the fluorine, C-5, will show a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The other aromatic carbons will exhibit smaller two- or three-bond couplings to the fluorine, resulting in doublets in the proton-decoupled ¹³C NMR spectrum. The carbons ortho (C-4, C-6) and meta (C-3a, C-7) to the fluorine will show characteristic coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically recorded from a solid sample, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2700 (broad) | N⁺-H stretch | Secondary ammonium |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1610-1580 | N-H bend | Secondary ammonium |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-N stretch | Aromatic amine |

| 1200-1100 | C-F stretch | Aryl fluoride |

Interpretation:

-

N⁺-H Vibrations: A very broad and strong absorption in the 3200-2700 cm⁻¹ region is characteristic of the N⁺-H stretching vibration in an ammonium salt. The N-H bending vibration is expected around 1610-1580 cm⁻¹.

-

C-H Vibrations: The aliphatic C-H stretching of the methylene groups will appear in the 2960-2850 cm⁻¹ region. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

-

C-F and C-N Vibrations: A strong band corresponding to the C-F stretch is expected in the 1200-1100 cm⁻¹ region. The C-N stretching vibration will be found in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a polar and non-volatile compound like this compound, electrospray ionization (ESI) is the preferred method.[5][6]

Expected Mass Spectrum Data (Positive Ion ESI-MS):

-

Molecular Ion: The base peak in the positive ion mode ESI mass spectrum will correspond to the protonated free base, [M+H]⁺, where M is the molecular weight of 5-Fluoroindoline.

-

Molecular Formula of 5-Fluoroindoline: C₈H₈FN

-

Exact Mass of 5-Fluoroindoline: 137.06 g/mol

-

Expected [M+H]⁺ ion: m/z 138.07

-

Interpretation:

The ESI-MS spectrum will primarily show the molecular ion of the free base with a proton attached. The chloride counter-ion will not be observed in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ion by providing a highly accurate mass measurement. Fragmentation patterns, which can be induced by techniques like collision-induced dissociation (CID), can provide further structural information.

Caption: Workflow for ESI-MS analysis of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Internal Standard: Add a small amount of TMS (or an appropriate internal standard for the chosen solvent) to the sample.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the [M+H]⁺ ion.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

Conclusion

The spectroscopic data of this compound are consistent with its chemical structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic shifts and couplings influenced by the fluorine substituent and the protonated nitrogen. IR spectroscopy confirms the presence of key functional groups, particularly the secondary ammonium salt. ESI-MS provides unambiguous confirmation of the molecular weight of the parent free base. Together, these techniques offer a comprehensive characterization of this important synthetic intermediate, ensuring its identity and purity for downstream applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. jascoinc.com [jascoinc.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

The Emergence and Ascendancy of Fluorinated Indolines: A Synthetic and Medicinal Chemistry Perspective

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

The indoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its history is deeply intertwined with that of its aromatic precursor, indole, first isolated in 1866.[1] The journey to the 2,3-dihydro derivative, indoline, was initially paved by early explorations into the reductive chemistry of the indole ring.[1] However, the strategic incorporation of fluorine into this privileged scaffold has unlocked new realms of biological activity and pharmacokinetic prowess, marking a significant evolution in drug design. This guide provides a comprehensive exploration of the discovery, synthesis, and application of fluorinated indolines, tracing their development from early concepts to sophisticated modern methodologies.

Part 1: Foundational Synthetic Approaches and Early Discoveries

The genesis of fluorinated indolines was not a singular event but rather an outcome of the broader advancements in organofluorine chemistry. The initial methods for creating the indoline core were straightforward reductions of indoles using agents like zinc in phosphoric acid.[1] The first fluorinated indolines were likely synthesized not by direct fluorination of a pre-existing indoline but by constructing the ring system from fluorinated starting materials.

One of the earliest and most versatile methods adaptable for this purpose is the Stollé synthesis , first reported in 1914.[1] This reaction involves the cyclization of an α-halo- or α-arylaminoanilide with a strong Lewis acid to form an oxindole, which can then be reduced to the indoline. By utilizing a fluoro-substituted aniline as the starting material, chemists could introduce fluorine onto the benzene ring portion of the indoline core.

Experimental Protocol: A Representative Stollé Synthesis of a Fluorinated Oxindole

This protocol describes the synthesis of 5-fluoro-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a precursor that can be reduced to the corresponding fluorinated indoline.

Step 1: Synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide

-

A solution of 4-fluoro-N-methylaniline (1.0 eq) and pyridine (1.2 eq) in toluene is cooled to 0 °C.

-

2-Bromopropionyl bromide (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is washed with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Cyclization to 5-fluoro-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

-

To a solution of the crude 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide (1.0 eq) in dichloromethane at 0 °C, aluminum chloride (AlCl₃) (2.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Reduction to the Fluorinated Indoline

-

The resulting 5-fluoro-1,3-dimethyl-1,3-dihydro-2H-indol-2-one can be reduced to the corresponding indoline using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Part 2: The Renaissance of Fluorination: Modern Synthetic Methodologies

The mid-20th century and beyond witnessed a revolution in fluorination chemistry, providing more direct and selective methods to introduce fluorine into complex molecules, including the indoline scaffold. These modern techniques offer significant advantages in terms of mildness, functional group tolerance, and regioselectivity.

A. Direct Electrophilic Fluorination

The development of electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), has enabled the direct fluorination of electron-rich aromatic and heterocyclic systems. For indolines, which are susceptible to oxidation, this approach requires careful optimization.

B. Dearomative Fluorination of Indoles

A powerful modern strategy involves the dearomatization of indoles to directly generate fluorinated indolines. This approach can install fluorine at the C2 and C3 positions, which are often crucial for biological activity.

Iodine(I/III)-Catalyzed Dearomative 2,3-Difluorination: A robust and diastereoselective method for the synthesis of 2,3-difluorinated indolines has been developed using an iodine(I/III)-catalyzed dearomatization of indoles.[2] This protocol operates under mild conditions and exhibits excellent functional group tolerance.[2] Theoretical calculations suggest the formation of a β-fluorine-substituted carbocation intermediate, with the high diastereoselectivity attributed to dipole-dipole interactions involving the C-F bond.[2]

Experimental Protocol: Catalytic, Dearomative 2,3-Difluorination of Indole

-

To a solution of the indole substrate (1.0 eq) and a hypervalent iodine reagent (e.g., PhI(OAc)₂) (1.2 eq) in an appropriate solvent such as acetonitrile, is added a catalytic amount of a simple iodide source (e.g., KI or Bu₄NI) (0.1 eq).

-

A fluoride source, such as Py•HF or Et₃N•3HF, (3.0 eq) is then added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the 2,3-difluorinated indoline.

C. Electrochemical Dearomatization

Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated indolines.[3][4] By avoiding the use of chemical oxidants, these methods can provide access to complex structures like tri- and difluoromethylated 3,3-spiroindolines under oxidant-free conditions.[4]

Diagram: Evolution of Synthetic Strategies for Fluorinated Indolines

Caption: A simplified workflow comparing early multi-step syntheses from fluorinated precursors with modern, more direct fluorination strategies.

Part 3: The Impact of Fluorination on Indoline Properties and Applications

The introduction of fluorine into the indoline scaffold can have profound effects on its physicochemical and pharmacological properties. This is largely due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[5]

Bioisosterism: The Strategic Role of Fluorine

Fluorine is often employed as a bioisostere for hydrogen or a hydroxyl group.[6][7] This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.[5] For instance, replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[5]

The terminal fluorination of N-pentyl indole synthetic cannabinoids has been shown to increase their potency at the CB1 receptor by 2-5 times.[8] However, the effect on in vivo activity is not always predictable, highlighting the complex interplay of factors influenced by fluorination.[8]

Modulation of Physicochemical Properties

The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and receptor interactions.[5] While often increasing lipophilicity, the effect of fluorine is context-dependent and can be strategically used to fine-tune a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

| Property | General Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic cleavage.[5] |

| Lipophilicity (logP) | Generally Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability.[5] |

| pKa of nearby amines | Decreased | The electron-withdrawing nature of fluorine reduces the basicity of nearby amino groups. |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[5] |

Case Studies in Drug Discovery

The strategic application of fluorine in the indoline scaffold has led to the development of important therapeutic agents.

Flindokalner (MaxiPost) : This compound, a potassium channel opener, features a fluorinated indoline core.[9] The fluorine atom is crucial for its biological activity and contributes to its overall pharmacokinetic profile.

CDK4/CDK6 Inhibitors : A series of patented fluorinated indoline hybrids have been synthesized and evaluated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are important targets in cancer therapy.[10] The inhibitory activity of these compounds was found to be in the nanomolar range.[10]

HIV-1 Inhibitors : The introduction of a fluorine atom into indole-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been shown to dramatically increase their potency.[10] For example, a 4-fluorinated indole was found to be approximately 50-fold more potent than its non-fluorinated counterpart.[10]

Diagram: Fluorinated Indolines in a Biological Context

Caption: The mechanism of action for a fluorinated indoline CDK4/6 inhibitor, leading to cell cycle arrest.

Conclusion and Future Outlook

The history of fluorinated indolines is a testament to the power of strategic chemical modification in drug discovery. From their conceptual beginnings rooted in classical indole chemistry to the sophisticated and precise synthetic methods available today, these molecules have carved out a significant niche in medicinal chemistry. The ability of fluorine to modulate a wide range of molecular properties—from metabolic stability to receptor binding—ensures that the exploration of fluorinated indolines will remain a vibrant and fruitful area of research. Future advancements will likely focus on the development of even more selective and efficient late-stage fluorination techniques, enabling the rapid diversification of complex indoline-based drug candidates and further expanding their therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. psychoactif.org [psychoactif.org]

- 8. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoroindoline Hydrochloride: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of the Fluorinated Indole Core in Medicinal Chemistry

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of a fluorine atom into this heterocyclic system, as seen in 5-fluoroindole and its derivatives like 5-fluoroindoline hydrochloride, significantly enhances its utility as a synthetic building block.[1][2] The unique physicochemical properties of the carbon-fluorine bond, such as its high electronegativity, small size, and metabolic stability, often lead to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.[2][3] Specifically, fluorination can increase lipophilicity, which may enhance membrane permeability and bioavailability, and can block sites of metabolic oxidation, thereby prolonging the compound's half-life.[1][2]

This technical guide will provide an in-depth exploration of the application of this compound as a versatile precursor in the synthesis of a diverse array of bioactive molecules. While this compound itself is not recognized as a pharmacologically active agent, its true value lies in its role as a foundational element for constructing complex molecules with tailored biological activities. We will delve into two primary areas where this scaffold has shown significant promise: the development of ligands for the serotonergic system and the synthesis of novel antimicrobial agents. Through a detailed examination of synthetic strategies, target interactions, and experimental validation, this guide will illuminate the pivotal role of this compound in advancing therapeutic research.

Part 1: The Serotonergic System: A Primary Target for 5-Fluoroindole-Derived Ligands

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter system that modulates a wide range of physiological processes, including mood, cognition, sleep, and appetite.[4] Dysregulation of serotonergic signaling is implicated in numerous neuropsychiatric disorders, making its receptors prime targets for therapeutic intervention.[4] The 5-fluoroindole core is a key component in the synthesis of various ligands that can selectively target different 5-HT receptor subtypes.[5][6]

Synthesis and Activity of Serotonergic Ligands

The 5-fluoroindole scaffold serves as a starting point for the creation of agonists and antagonists for several 5-HT receptors, including the 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 subtypes.[5][7][8][9][10] For instance, derivatives such as 4-Fluoro-DMT, a close analog of psilocin, have been synthesized and shown to act as a selective full agonist at the 5-HT2C receptor.[7] This selectivity is of particular interest as 5-HT2C receptor modulation is being investigated for its potential in treating conditions like obesity and obsessive-compulsive disorder.[7]

The general synthetic approach often involves the modification of the indole nitrogen or the 3-position of the indole ring to introduce various side chains that can interact with the binding pockets of specific 5-HT receptors. The fluorine atom at the 5-position can influence the electronic properties of the indole ring and contribute to favorable binding interactions.

Generalized Signaling Pathway for G-Protein Coupled 5-HT Receptors

Many serotonin receptors, including those in the 5-HT1 and 5-HT2 families, are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors undergo a conformational change that activates intracellular G-proteins, leading to a cascade of downstream signaling events. The specific G-protein activated (e.g., Gαq, Gαi/o, Gαs) determines the subsequent cellular response. A generalized signaling pathway for a Gαq-coupled 5-HT receptor, such as the 5-HT2A or 5-HT2C receptor, is depicted below.

Caption: Generalized Gαq-coupled 5-HT receptor signaling pathway.

Summary of 5-Fluoroindole-Derived Serotonergic Ligands

| Derivative Class | Target Receptor(s) | Known or Hypothesized Effect | Reference(s) |

| Tryptamine Analogs (e.g., 4-Fluoro-DMT) | 5-HT2C, 5-HT1A, 5-HT2A, 5-HT2B | Selective 5-HT2C receptor full agonist | [7] |

| General 5-Fluoroindole Derivatives | 5-HT6 | Ligand (Agonist/Antagonist) | [5][6] |

| Functionalized M100907 Derivatives | 5-HT2A | Antagonist | [10] |

| General 5-Fluoroindole Derivatives | Selective Serotonin Reuptake Inhibitors (SSRIs) | Inhibition of serotonin reuptake | [5][6] |

Experimental Protocol: Radioligand Binding Assay for a Novel 5-Fluoroindole Derivative

This protocol outlines a standard method for determining the binding affinity of a novel 5-fluoroindole-derived compound for a specific serotonin receptor (e.g., 5-HT2C) expressed in a cell line.

-